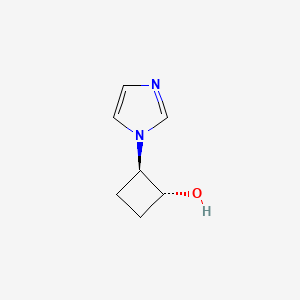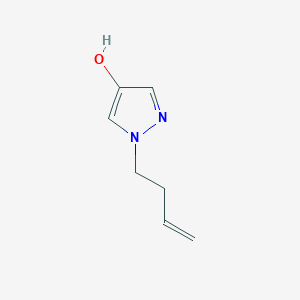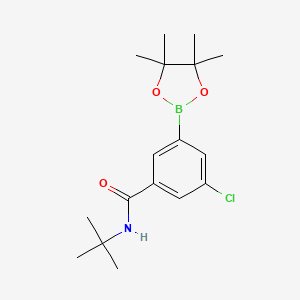![molecular formula C10H16N2O B1485491 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2153790-87-3](/img/structure/B1485491.png)
1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structural motifs related to "1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol" have been synthesized and tested for their antimicrobial properties. For example, Schiff base ligands containing cyclobutane and thiazole rings have shown antimicrobial activities against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).
Antitumor Activities
The synthesis of compounds incorporating the imidazole ring, such as ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, has led to the development of molecules with significant antitumor activities. These compounds, upon further chemical modifications, have shown promising results against various cancer cell lines, indicating their potential in cancer research (Mohareb & Gamaan, 2018).
Photochemical Synthesis
The photo[2+2]cycloaddition of compounds containing imidazole derivatives has been explored for the regio- and stereoselective synthesis of cyclobutane compounds. This method demonstrates the utility of photochemical reactions in synthesizing complex structures with potential applications in materials science and organic synthesis (Ohta et al., 2007).
Biological Activity Studies
Further research into 1H-imidazole derivatives has investigated their biological activities, including antibacterial properties. Synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole has shown that these compounds exhibit antibacterial activity against common bacteria, highlighting their potential in developing new antibacterial drugs (Al-badrany et al., 2019).
Coordination Chemistry and Sensing Applications
The coordination chemistry of imidazole derivatives has been explored, showing applications in sensing and materials chemistry. For instance, coordination polymers based on imidazole ligands have been synthesized and demonstrated selective luminescence sensing properties, indicating their potential use in detecting metal ions and environmental monitoring (Hu et al., 2015).
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of its environment.
Analyse Biochimique
Biochemical Properties
1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The imidazole ring can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. For instance, it may interact with enzymes like cytochrome P450, which are involved in drug metabolism. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
This compound has been observed to impact various cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound can also affect gene expression by acting as a transcriptional modulator, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or RNA, influencing gene expression. The imidazole ring can chelate metal ions, inhibiting or activating metalloenzymes. Additionally, the compound can interact with transcription factors, modulating their activity and thereby affecting gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into by-products that could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic cation transporters, facilitating its uptake into cells. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within specific tissues can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could influence cellular energy metabolism .
Propriétés
IUPAC Name |
1-[(2-ethylimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-9-11-6-7-12(9)8-10(13)4-3-5-10/h6-7,13H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBYJJLMQKIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
